4-Tert-butyl-2-chloropyrimidine
Overview
Description
4-Tert-butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2. It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the fourth position and a chlorine atom at the second position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-chloropyrimidine typically involves the chlorination of 4-tert-butylpyrimidine. One common method includes the reaction of 4-tert-butylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-tert-butylpyrimidine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products:
Nucleophilic Substitution: Products include 4-tert-butyl-2-aminopyrimidine, 4-tert-butyl-2-thiopyrimidine, etc.
Suzuki-Miyaura Coupling: Various substituted pyrimidines depending on the boronic acid used.
Scientific Research Applications
4-Tert-butyl-2-chloropyrimidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting pyrimidine pathways.
Material Science: It is explored for its potential in creating novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chloropyrimidine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the overall activity of the molecule .
Comparison with Similar Compounds
4-Tert-butylpyrimidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloropyrimidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert-butyl-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Tert-butyl-2-chloropyrimidine is unique due to the combination of the tert-butyl group and chlorine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
4-tert-butyl-2-chloropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVYOFARGFLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-06-3 | |
Record name | 4-tert-butyl-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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